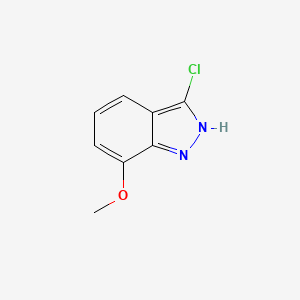

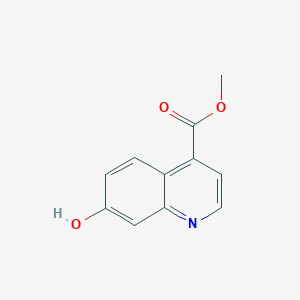

3-氯-7-甲氧基-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chloro-7-methoxy-1H-indazole is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields. In

科学研究应用

吲唑衍生物的药理学重要性

包括3-氯-7-甲氧基-1H-吲唑在内的吲唑衍生物已表现出广泛的生物活性,使其在治疗剂开发中具有重要意义。它们的应用跨越抗癌和抗炎治疗,在解决涉及蛋白激酶和神经变性的疾病方面具有潜力。对这些衍生物的探索已经导致了具有有希望的生物学和治疗特性的化合物的识别(Denya, Malan, & Joubert, 2018)。

化学和生物活性

3-氯-7-甲氧基-1H-吲唑属于吲唑类,以其广泛的药用应用而闻名。这些化合物因其抗菌、抗癌、抗氧化、抗炎、抗糖尿病、抗病毒、抗增殖、抗结核、抗精子发生和抗精神病活性而受到认可。与吲唑衍生物相关的生物活性的多样性突出了它们在药物发现和开发中的重要性(Ali, Dar, Pradhan, & Farooqui, 2013)。

合成策略和应用

过渡金属催化的C-H活化/环化序列代表了一种合成官能化吲唑衍生物(包括3-氯-7-甲氧基-1H-吲唑)的新方法。该方法提供了一步合成路线,增强了吲唑衍生物的结构复杂性、功能灵活性和药用适用性。合成策略的这些进步有助于扩大吲唑类化合物在药理学应用中的应用(Shiri, Roosta, Dehaen, & Amani, 2022)。

抗癌活性

钌(II)配位配合物(包括衍生自吲唑骨架(如3-氯-7-甲氧基-1H-吲唑)的配合物)已成为有希望的抗癌剂。与铂类药物相比,它们毒性降低和作用机制多样化的潜力突出了抗癌研究的创新方向。研究集中于阐明钌配合物与生物靶标之间的相互作用,为针对癌症的新治疗策略铺平了道路(Motswainyana & Ajibade, 2015)。

作用机制

Target of Action

3-Chloro-7-methoxy-1H-indazole is a derivative of the heterocyclic compound indazole . Indazole and its derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . The primary targets of indazole derivatives are often associated with these biological activities. For instance, some indazole derivatives have been found to inhibit cell growth, particularly in colon and melanoma cell lines .

Mode of Action

The mode of action of 3-Chloro-7-methoxy-1H-indazole is likely to involve interactions with its targets that lead to changes in cellular processes. For example, some indazole derivatives have been found to inhibit cell growth by causing a block in the G0–G1 phase of the cell cycle . The specific interactions and changes caused by 3-Chloro-7-methoxy-1H-indazole would depend on its specific targets and the biochemical pathways it affects.

Biochemical Pathways

Indazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammation and cancer . The specific pathways affected by 3-Chloro-7-methoxy-1H-indazole would depend on its specific targets.

Result of Action

The result of the action of 3-Chloro-7-methoxy-1H-indazole would be changes at the molecular and cellular levels that reflect its mode of action and the biochemical pathways it affects. For example, if this compound acts as an inhibitor of cell growth, the result could be a decrease in the proliferation of certain types of cells .

属性

IUPAC Name |

3-chloro-7-methoxy-2H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-6-4-2-3-5-7(6)10-11-8(5)9/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSNKVTWKGSQQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(NN=C21)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B6590993.png)

![5,5'-Bis(4-phenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B6591027.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B6591066.png)

![2-Fluoro-3-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B6591091.png)